molecular formula C15H16BrN3O8S B3156658 Unii-C4sgs4H4HM CAS No. 83305-12-8

Unii-C4sgs4H4HM

Cat. No.: B3156658
CAS No.: 83305-12-8
M. Wt: 478.3 g/mol
InChI Key: NIHKZDOTKQWEAL-UCBXJQBOSA-N
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Description

Chemical Reactions Analysis

Specific information about the chemical reactions involving Unii-C4sgs4H4HM was not found .

Scientific Research Applications

Ergonomics in Command and Control

Research in ergonomics has explored the human control of systems within Command and Control (C2, C3, C4) environments, showcasing the application of scientific research in enhancing the efficiency and safety of operations in emergency services, civilian applications, and military uses. Ergonomics research aims to optimize human interaction with these systems, emphasizing the importance of designing environments that support human performance and decision-making processes (Stanton & Baber, 2006).

Computational Fluid Dynamics (CFD) in Ventilation Research

The application of Computational Fluid Dynamics (CFD) in the study of ventilation systems illustrates the integration of advanced computational techniques in scientific research. CFD's role in understanding air distribution complexities in buildings highlights the necessity for scientific research in developing solutions for indoor air quality and energy efficiency (Li & Nielsen, 2011).

Undergraduate Research Experiences

Investigations into undergraduate research experiences (UREs) have provided evidence on the value these programs add to student learning and preparation for scientific careers. Such research underlines the role of mentoring and the development of research skills, emphasizing the impact of hands-on research experiences in fostering a deeper understanding of scientific inquiry (Linn et al., 2015).

Science of Science

The science of science (SOS) field examines the mechanisms and outcomes of scientific research itself, aiming to understand and predict the efficiency and impact of scientific inquiry. This area of study encompasses a wide range of disciplines, highlighting the importance of multidisciplinary approaches in advancing our understanding of how science is conducted and its results are utilized (Zeng et al., 2017).

Mechanism of Action

Unii-C4sgs4H4HM, also known as Brexucabtagene autoleucel, is a groundbreaking advancement in the realm of biological medications .

Target of Action

Brexucabtagene autoleucel is a modified autologous chimeric antigen receptor (CAR) T cell therapy . It employs a modified murine anti-CD19 single-chain variable fragment linked to CD28 and CD3ζ co-stimulatory domains . The primary target of this compound is CD19, a protein expressed on the surface of B cells, which are a type of white blood cell .

Mode of Action

The compound interacts with its targets by binding to the CD19 protein on the B cells . This binding triggers a series of events that lead to the activation of the T cells, which then proliferate and kill the cancer cells .

Biochemical Pathways

The activation of the T cells leads to the release of various cytokines and chemokines, which recruit more immune cells to the site of the tumor, enhancing the immune response . This results in the destruction of the cancer cells and the shrinkage of the tumor .

Pharmacokinetics

The pharmacokinetics of Brexucabtagene autoleucel are complex and are influenced by various factors such as the patient’s immune status and the tumor burden . After administration, the CAR T cells proliferate in the body and migrate to the site of the tumor . The bioavailability of the compound is high as it is administered directly into the bloodstream .

Result of Action

The result of the action of Brexucabtagene autoleucel is the destruction of the cancer cells and the shrinkage of the tumor . This leads to a reduction in the symptoms of the disease and an improvement in the patient’s quality of life .

Action Environment

The action of Brexucabtagene autoleucel is influenced by various environmental factors such as the patient’s immune status and the tumor microenvironment . For example, a strong immune response can enhance the efficacy of the compound, while a suppressive tumor microenvironment can reduce its efficacy .

Safety and Hazards

Specific safety and hazard information for Unii-C4sgs4H4HM is not available in the resources I found .

Biochemical Analysis

Biochemical Properties

Unii-C4sgs4H4HM plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with various biomolecules, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The nature of these interactions often involves binding to the active sites of enzymes or altering their conformation, which can lead to changes in their catalytic activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to changes in downstream signaling pathways . Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular responses and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, inhibiting their activity by blocking their active sites or inducing conformational changes that reduce their catalytic efficiency . This inhibition can lead to downstream effects on biochemical pathways and cellular processes. Additionally, this compound can activate certain enzymes by enhancing their binding affinity for substrates or cofactors, thereby increasing their catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, the compound may degrade into inactive forms over time, reducing its efficacy in biochemical reactions. Additionally, prolonged exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression or metabolic activity, which can alter its overall impact on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, this compound can influence the activity of enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, thereby affecting the overall metabolic state of cells. These interactions can lead to changes in the levels of key metabolites, which can have downstream effects on cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of this compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its activity and function, as its concentration in specific regions of the cell can determine its interactions with target biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and influence cellular processes. The subcellular localization of this compound is crucial for its role in regulating biochemical reactions and cellular functions.

Properties

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-4-bromo-2-methoxyimino-3-oxobutanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O8S/c1-6(20)27-4-7-5-28-14-10(13(23)19(14)11(7)15(24)25)17-12(22)9(18-26-2)8(21)3-16/h10,14H,3-5H2,1-2H3,(H,17,22)(H,24,25)/b18-9-/t10-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHKZDOTKQWEAL-UCBXJQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C(=O)CBr)SC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C(=O)CBr)SC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83305-12-8
Record name (6R,7R)-3-((Acetyloxy)methyl)-7-(((2Z)-4-bromo-2-(methoxyimino)-1,3-dioxobutyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083305128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,7R)-3-((ACETYLOXY)METHYL)-7-(((2Z)-4-BROMO-2-(METHOXYIMINO)-1,3-DIOXOBUTYL)AMINO)-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4SGS4H4HM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.